![molecular formula C18H17FN6O B2445511 1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine CAS No. 727690-07-5](/img/structure/B2445511.png)
1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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Description
1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Serotonin Antagonist Activity
A study by Watanabe et al. (1992) involved the preparation and testing of derivatives with a 4-(4-fluorobenzoyl)piperidine group for serotonin (5-HT2) and alpha 1 receptor antagonist activity. Among these, certain compounds demonstrated potent 5-HT2 antagonist activity, surpassing that of known antagonists like ritanserin and ketanserin, without showing alpha 1 antagonist activity. This indicates the potential of such compounds in modulating serotonin levels, with implications for treating disorders related to serotonin dysregulation (Watanabe et al., 1992).
Crystal Structure and Interactions
The research by Faizi et al. (2016) on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product involving 4-fluorobenzoyl components, provided insights into the conformation and interactions within its crystal structure. The study highlighted the chair conformation of piperazine rings and the dihedral angles with the benzene ring, offering a deeper understanding of the molecular geometry and potential for designing structurally related compounds (Faizi et al., 2016).
properties
IUPAC Name |
(4-fluorophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-8-6-14(7-9-15)17(26)23-10-12-24(13-11-23)18-20-21-22-25(18)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTBMOFCZSSTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
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